VX.

Catalog No.
S591210
CAS No.
50782-69-9
M.F
C11H26NO2PS
M. Wt
267.37 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VX.

CAS Number

50782-69-9

Product Name

VX.

IUPAC Name

N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C11H26NO2PS

Molecular Weight

267.37 g/mol

InChI

InChI=1S/C11H26NO2PS/c1-7-14-15(6,13)16-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3

InChI Key

JJIUCEJQJXNMHV-UHFFFAOYSA-N

SMILES

CCOP(=O)(C)SCCN(C(C)C)C(C)C

Solubility

In water, 30 g/L at 25 °C
Dissolves well in organic solvents

Synonyms

agent VX, EDIM, ethyl ((2-(bis(propan-2-yl)amino)ethyl)sulfanyl)(methyl)phosphinate, methylphosphonothioate, methylphosphonothioic acid S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester, O-ethyl S-(2-diisopropylaminoethyl)methylphosphonothioate, S-(2-diisopropylaminoethyl)ethylmethylphosphonothioate, S-2-diisopropylaminoethyl methyl phosphonothiolate, VX

Canonical SMILES

CCOP(=O)(C)SCCN(C(C)C)C(C)C

Description

The exact mass of the compound O-Ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 30 g/l at 25 °cdissolves well in organic solvents. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Nerve Agents -> NIOSH Emergency Response Categories. However, this does not mean our product can be used or applied in the same or a similar way.

VX is an extremely toxic synthetic chemical compound classified as a nerve agent, specifically within the organophosphorus group and identified as a thiophosphonate. Developed in the early 1950s at a British government facility, it was initially intended for military use in chemical warfare. VX is characterized by its oily, amber-like appearance and low volatility, which allows it to persist in the environment for extended periods after release. Its molecular weight is approximately 267.37 g/mol, with a boiling point of 298 °C (568 °F) and a freezing point of −51 °C (−60 °F). VX is colorless to straw-colored, tasteless, and odorless, making it particularly dangerous as it can be easily concealed .

Starting with phosphorus trichloride. The process typically includes:

  • Methylation: Phosphorus trichloride is methylated to produce methyl phosphonous dichloride.
  • Formation of Diester: This intermediate is reacted with ethanol to form a diester.
  • Transesterification: The diester undergoes transesterification with N,N-diisopropylaminoethanol to yield a mixed phosphonite.
  • Final Reaction: The mixed phosphonite is then reacted with sulfur to produce VX.

The resulting compound exists as a racemic mixture of two enantiomers: S-P-(−)-VX and R-P-(+)-VX .

The biological activity of VX is marked by its rapid onset of toxicity upon exposure. Symptoms can manifest within seconds to minutes and include involuntary muscle contractions, excessive secretion of fluids such as saliva and tears, seizures, and potentially death from respiratory failure. The lethality of VX is attributed to its efficient binding to acetylcholinesterase and its ability to disrupt normal nerve signaling. Notably, VX can affect both peripheral and central nervous systems; at higher concentrations, it may also directly interact with nicotinic and muscarinic acetylcholine receptors .

VX has no legitimate civilian applications and is solely classified as a weapon of mass destruction under international law. Its use is prohibited by the Chemical Weapons Convention established in 1993. Historically, it has been stockpiled by various nations for military purposes but has been eliminated from arsenals following international treaties aimed at reducing chemical warfare capabilities .

Notable incidents involving VX include its use in high-profile assassinations, such as the assassination of Kim Jong Nam in 2017, highlighting its potential for use in targeted attacks .

Research on VX interactions has revealed that it not only inhibits acetylcholinesterase but may also directly affect other neurotransmitter receptors at higher concentrations. Studies indicate that VX can act as an open channel blocker at neuromuscular junctions, disrupting normal muscle function beyond mere enzyme inhibition. This multifaceted interaction profile underscores the complexity of its toxicological effects and the challenges associated with developing effective antidotes .

VX is part of a broader class of nerve agents known for their high toxicity and similar mechanisms of action. Below are some notable compounds compared to VX:

CompoundToxicity LevelMechanism of ActionPersistence
VXExtremely highAcetylcholinesterase inhibitorHigh
SarinHighAcetylcholinesterase inhibitorModerate
SomanVery highAcetylcholinesterase inhibitorModerate
TabunHighAcetylcholinesterase inhibitorModerate
Russian VX (VR)Very highAcetylcholinesterase inhibitorHigh

Uniqueness: VX is distinguished from these compounds by its lower volatility and slower aging process post-exposure, which contributes to its persistence in the environment and makes it particularly hazardous in warfare scenarios .

The origins of VX trace to pesticide research in the early 1950s. British chemists Ranajit Ghosh and J. F. Newman at Imperial Chemical Industries (ICI) discovered a class of organophosphate compounds while investigating novel insecticides. Their 1952 patent for diethyl S-2-diethylaminoethyl phosphonothioate (designated VG) marked the first synthesis of what would later become the V-series nerve agents. Initial commercial interest waned by 1955 when the compound’s extreme toxicity to humans became apparent.

Parallel developments in Germany under Gerhard Schrader during the 1930s laid foundational work on organophosphate toxicity. Schrader’s research on acetylcholinesterase inhibitors, including tabun and sarin, informed subsequent nerve agent development. By the mid-1950s, the UK’s Chemical Defence Experimental Establishment at Porton Down refined Ghosh’s discovery into VX (Venomous Agent X), optimizing its persistence and lethality for military use. The compound’s structure, $$ C{11}H{26}NO_2PS $$, was finalized to enhance stability and skin permeability, distinguishing it from volatile predecessors like sarin.

Military Applications and Weaponization

VX’s military utility stemmed from its low volatility and high dermal toxicity, enabling persistent contamination of battlefields. The United States industrialized VX production in 1961 at Newport Chemical Depot, Indiana, amassing ~4,500 metric tons by the 1980s. Soviet counterparts developed VR (Russian VX), a structural analog with similar properties, produced at Volgograd and Novocheboksarsk facilities.

NationProduction SitesStockpile (Peak)Primary Delivery Systems
USANewport, Indiana4,500 tonsM55 rockets, 155mm artillery shells
USSRVolgograd, Novocheboksarsk15,000 tons (VR)SS-18 ICBM warheads, aerial bombs
UKPorton Down (R&D only)N/AExperimental munitions

Weaponization involved encapsulating VX in binary munitions, where precursor chemicals mixed during flight to minimize handler exposure. The U.S. stockpiled ~13,000 VX-filled 155mm projectiles before destruction efforts began in 2021.

Notable Incidents and Geopolitical Implications

VX’s deployment in conflict remains rare due to its classification as a weapon of mass destruction, but notable cases include:

  • 1980s Angolan Civil War: UN investigators alleged Cuban forces used VX against UNITA rebels, citing soil samples and civilian symptomology.
  • 1995 Aum Shinrikyo Cult: The Japanese group synthesized VX to assassinate a perceived informant, marking the first confirmed non-state actor use.
  • 2017 Kim Jong-nam Assassination: North Korean operatives applied VX to Kim’s face at Kuala Lumpur International Airport, causing death within 15 minutes.

Geopolitically, these incidents underscored VX’s role in asymmetric warfare and state-sponsored assassination. North Korea’s alleged retention of VX stockpiles contravenes the Chemical Weapons Convention (CWC), exacerbating regional security tensions.

International Treaties and Disarmament Efforts

The Chemical Weapons Convention (CWC), enacted in 1997, mandated global VX destruction under Organization for the Prohibition of Chemical Weapons (OPCW) oversight. Key milestones:

NationStockpile DeclaredDestruction CompletedVerification Mechanism
USA4,500 tonsSeptember 2022On-site OPCW inspections at BGCAPP
Russia32,000 tons (VR)2017 (97% destroyed)Satellite monitoring, soil sampling
Iraq1,000 tons (unconfirmed)N/AUN Special Commission (UNSCOM)

The U.S. destroyed its final VX projectiles at Blue Grass Chemical Agent Destruction Pilot Plant in 2021, employing robotic disassembly and neutralization. Russia’s disposal of VR faced delays due to funding gaps, yet 97% was eliminated by 2017. Persistent challenges include verifying non-signatory states (e.g., North Korea) and preventing non-state actor synthesis.

The chemical structure and synthesis of VX are foundational to understanding its classification, production, and distinction from other nerve agents. This section provides a detailed examination of the molecular architecture of VX, its placement within the V-series of nerve agents, the synthetic pathways developed for its manufacture, and the chemical logic underlying its assembly.

Molecular Architecture and V-Series Classification

VX is classified chemically as O-ethyl S-(2-diisopropylaminoethyl) methylphosphonothiolate, a member of the organophosphorus family and more specifically, the thiophosphonate subclass [1] [2] [5]. The molecular formula of VX is C₁₁H₂₆NO₂PS, and its molecular weight is 267.37 g/mol [1] [2] [3]. In its pure form, VX is a clear to amber-colored, oily liquid that is virtually odorless and tasteless, with low volatility and high environmental persistence [1] [2]. The core of the VX molecule is a methylphosphonothioate group, which is esterified with an ethoxy group and a thioether linkage to a 2-diisopropylaminoethyl moiety [1] [2] [5].

The V-series nerve agents, to which VX belongs, are a family of organophosphorus compounds characterized by the presence of a phosphonothioate or phosphonothiolate core structure linked to various alkyl or aminoalkyl substituents [5]. Within this series, VX is most closely related to other phosphonylated thiocholines, such as Russian VX (also known as VR), which differ primarily in the nature of their alkyl and amino substituents [3] [5]. The V-series agents are further subdivided into several subclasses based on structural variations, including phosphonylated and phosphorylated thiocholines, selenocholines, and non-sulfur-containing analogs [5]. VX is regarded as the prototypical agent of the phosphonylated thiocholine subclass, which is noted for its exceptional toxicity and environmental stability [5].

Table 1. Key Chemical Properties of VX

PropertyValue
Chemical NameO-ethyl S-(2-diisopropylaminoethyl) methylphosphonothiolate
Molecular FormulaC₁₁H₂₆NO₂PS
Molecular Weight267.37 g/mol
Physical StateOily liquid
ColorClear to amber
Odor/TasteOdorless, tasteless
Boiling Point298°C
Density1.008 g/mL at 20°C
Water SolubilitySlightly soluble

The V-series classification is grounded in the core chemical motif of a phosphorus atom double-bonded to an oxygen atom (phosphonyl group), single-bonded to a methyl group, and further bonded to a sulfur atom, which is itself linked to an aminoalkyl substituent [5]. This architecture imparts the unique physicochemical properties and reactivity that define the V-series nerve agents, setting them apart from other classes such as the G-series (e.g., sarin, soman) and the Novichok agents.

Synthetic Pathways and Binary Production Methods

The synthesis of VX is a complex, multi-step process that reflects both the chemical sophistication of the organophosphorus backbone and the strategic considerations of weaponization. The original synthetic route for VX was developed in the mid-twentieth century, building upon research into organophosphate pesticides [1] [5]. The process typically involves the sequential assembly of the methylphosphonothioate core, the introduction of the ethoxy group, and the attachment of the 2-diisopropylaminoethyl thioether side chain.

The most widely documented synthetic pathway for VX proceeds through the following general steps:

  • Preparation of O-ethyl methylphosphonothioic acid or its esters.
  • Conversion of the acid or ester to a suitable leaving group (e.g., chloride).
  • Nucleophilic substitution with 2-diisopropylaminoethanethiol to yield the final VX molecule [5].

This process can be represented schematically as follows:

$$
\text{O-ethyl methylphosphonothioic acid} \xrightarrow{\text{Chlorination}} \text{O-ethyl methylphosphonochloridothioate} \xrightarrow{\text{Nucleophilic substitution}} \text{VX}
$$

Binary production methods have been developed to enhance the safety and logistical convenience of VX manufacture and deployment [5]. In binary systems, two relatively non-toxic precursors are stored separately and only mixed immediately prior to use, whereupon they react to form the active nerve agent. For VX, one common binary approach involves the separate storage of O-ethyl methylphosphonothioic acid (or a related precursor) and 2-diisopropylaminoethanethiol, which are combined in situ to produce VX via a nucleophilic substitution reaction [5].

The development of binary production methods represents a significant advancement in the field of chemical synthesis, as it reduces the risks associated with handling and transporting the fully active nerve agent. The chemical logic of binary synthesis relies on the reactivity of the phosphonothioate intermediate with the thiol nucleophile, a reaction that proceeds efficiently under mild conditions to yield the highly toxic VX product.

Table 2. Representative Synthetic Pathways for VX

StepIntermediate/ReactantReaction TypeProduct
1O-ethyl methylphosphonothioic acidChlorinationO-ethyl methylphosphonochloridothioate
2O-ethyl methylphosphonochloridothioateNucleophilic substitution (with 2-diisopropylaminoethanethiol)VX

Binary methods typically involve the following reaction:

$$
\text{O-ethyl methylphosphonochloridothioate} + \text{2-diisopropylaminoethanethiol} \rightarrow \text{VX} + \text{HCl}
$$

This reaction is highly efficient and can be carried out under controlled conditions to produce VX in high yield.

Key Precursors and Reaction Mechanisms

The synthesis of VX relies on the availability and reactivity of several key chemical precursors, each of which plays a critical role in the assembly of the final molecule. The principal precursors include O-ethyl methylphosphonothioic acid (or its chloride derivative) and 2-diisopropylaminoethanethiol [5]. The reaction mechanism for the final step of VX synthesis is a classic nucleophilic substitution at phosphorus, wherein the thiol group of 2-diisopropylaminoethanethiol attacks the electrophilic phosphorus center of the chloridothioate intermediate, displacing the chloride ion and forming the thioether linkage characteristic of VX [5].

The detailed mechanism can be described as follows:

  • The lone pair of electrons on the sulfur atom of the thiol nucleophile attacks the phosphorus atom of the chloridothioate, forming a new P–S bond.
  • Simultaneously, the chloride ion is displaced as a leaving group.
  • The result is the formation of the phosphonothioate ester linkage that defines the VX molecule.

This reaction is typically carried out in an inert solvent and under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The efficiency of the nucleophilic substitution is enhanced by the electron-withdrawing nature of the phosphonyl group, which increases the electrophilicity of the phosphorus center and facilitates attack by the thiol nucleophile.

Table 3. Key Precursors for VX Synthesis

PrecursorChemical RoleStructural Contribution
O-ethyl methylphosphonothioic acidPhosphonothioate coreProvides phosphorus, methyl, and ethoxy groups
O-ethyl methylphosphonochloridothioateActivated intermediateElectrophilic center for nucleophilic attack
2-diisopropylaminoethanethiolThiol nucleophileSupplies the 2-diisopropylaminoethyl thioether side chain

The reactivity of these precursors and the efficiency of the reaction mechanism are critical determinants of the yield, purity, and safety of VX synthesis. The choice of reaction conditions, including solvent, temperature, and stoichiometry, must be carefully optimized to ensure the selective formation of VX and to minimize the production of unwanted byproducts or impurities.

Comparative Analysis with Other Nerve Agents

The chemical structure and synthetic logic of VX can be contrasted with those of other nerve agents, particularly those of the G-series (such as sarin and soman) and other members of the V-series (such as Russian VX and VG) [1] [3] [5]. The principal distinguishing feature of VX is the presence of the S-(2-diisopropylaminoethyl) side chain, which imparts greater lipophilicity, environmental persistence, and percutaneous toxicity compared to the more volatile and less persistent G-series agents [1] [5].

Structurally, the G-series nerve agents are characterized by the presence of a fluorine or cyanide leaving group and a less complex alkoxy side chain, whereas the V-series agents, including VX, possess a sulfur atom in the form of a thioether linkage and a more elaborate aminoalkyl substituent [1] [5]. This difference in molecular architecture translates into distinct physicochemical properties, such as lower volatility, higher boiling point, and greater environmental stability for VX compared to the G-series agents [1] [2] [5].

Within the V-series, VX and Russian VX (VR) are closely related but differ in the nature of their aminoalkyl side chains. Russian VX contains a diethylaminoethyl group instead of the diisopropylaminoethyl group found in VX [3] [5]. This subtle structural difference results in variations in toxicity, environmental persistence, and ease of synthesis, which are reflected in the respective military and strategic applications of these agents [5].

Table 4. Comparative Structural and Physicochemical Properties of Selected Nerve Agents

AgentSeriesCore StructureSide ChainVolatilityPersistenceBoiling Point (°C)Water SolubilityMolecular Weight (g/mol)
VXVPhosphonothioateS-(2-diisopropylaminoethyl)LowHigh298Slight267.37
Russian VXVPhosphonothioateS-(2-diethylaminoethyl)LowHighSimilarSlight267.37
SarinGPhosphonofluoridateIsopropoxyHighLow158Miscible140.09
SomanGPhosphonofluoridatePinacolylHighLow198Miscible182.21
VGVPhosphonothioateS-(2-dimethylaminoethyl)LowHighSimilarSlight225.30

The comparative data highlight the unique position of VX within the spectrum of nerve agents, combining high potency with environmental persistence and a distinctive synthetic pathway. The presence of the thioether and aminoalkyl substituents in VX and related V-series agents accounts for their enhanced percutaneous toxicity and resistance to environmental degradation, features that have significant implications for their potential use and the challenges associated with their detection and decontamination [5].

Molecular Architecture and V-Series Classification

The molecular architecture of VX is central to its classification within the V-series of nerve agents and underpins its unique chemical and physical properties. This section provides an in-depth analysis of the molecular structure of VX, the defining features of the V-series, and the broader context of V-agent classification.

Detailed Structural Features of VX

The molecular structure of VX is defined by a phosphorus atom at the center, which is double-bonded to an oxygen atom (phosphonyl group), single-bonded to a methyl group, and single-bonded to a sulfur atom. The sulfur atom is further bonded to a 2-diisopropylaminoethyl group, while the oxygen atom is bonded to an ethyl group [1] [2] [5]. This arrangement creates a phosphonothioate ester with a thioether side chain, a configuration that is both chemically stable and biologically active.

The three-dimensional conformation of VX is influenced by the steric and electronic effects of the diisopropylaminoethyl side chain, which increases the molecule's lipophilicity and reduces its volatility. The presence of the sulfur atom in the thioether linkage enhances the reactivity of the phosphorus center, facilitating the nucleophilic substitution reactions that are central to VX synthesis and degradation [5].

The chiral nature of VX arises from the tetrahedral geometry of the phosphorus atom, which is bonded to four different substituents: a methyl group, an ethoxy group, a sulfur atom, and a double-bonded oxygen atom [1]. This chirality has implications for the biological activity and toxicity of VX, as different stereoisomers may exhibit varying degrees of potency.

V-Series Classification and Subclasses

The V-series nerve agents are classified based on the core phosphonothioate or phosphonothiolate structure and the nature of the substituents attached to the phosphorus atom [5]. The most widely recognized subclass is the phosphonylated thiocholines, which includes VX and Russian VX. Other subclasses include phosphorylated thiocholines, phosphonylated and phosphorylated selenocholines, and non-sulfur-containing analogs [5].

Each subclass is defined by specific structural motifs, such as the presence of a choline-like side chain, a selenocholine group, or alternative alkoxy or aminoalkyl substituents. The classification system facilitates the study of V-agents by grouping compounds with similar chemical properties and reactivity, enabling researchers to predict the behavior of less-studied agents based on their structural similarity to well-characterized compounds like VX [5].

Table 5. V-Series Nerve Agent Subclasses

SubclassCore StructureRepresentative AgentsStructural Features
Phosphonylated thiocholinesPhosphonothioateVX, Russian VXS-(aminoalkyl) thioether side chain
Phosphorylated thiocholinesPhosphoryl groupVGS-(aminoalkyl) thioether side chain
Phosphonylated selenocholinesPhosphonothioateVSeSelenocholine side chain
Phosphorylated selenocholinesPhosphoryl groupVSeGSelenocholine side chain
Non-sulfur-containing analogsPhosphonate or phosphinateVP, EA-1576Lacks sulfur atom, alternative side chains

The classification of VX within the phosphonylated thiocholine subclass reflects its structural and functional similarity to other agents in this group, while also highlighting the unique features that distinguish it from other subclasses.

Synthetic Pathways and Binary Production Methods

The synthesis of VX is a subject of considerable scientific interest and strategic significance, given the compound's extreme toxicity and potential for misuse. This section provides a detailed account of the synthetic pathways developed for VX production, including both traditional and binary methods, and discusses the chemical logic and practical considerations underlying these approaches.

Historical Development of VX Synthesis

The original synthesis of VX was developed in the context of organophosphate pesticide research, with subsequent refinement for military applications [1] [5]. The process involves the stepwise assembly of the phosphonothioate core, activation of the phosphorus center, and introduction of the thioether side chain.

The key steps in the classical synthesis of VX are as follows:

  • Synthesis of O-ethyl methylphosphonothioic acid by the reaction of methylphosphonic dichloride with ethanol and hydrogen sulfide.
  • Conversion of the acid to O-ethyl methylphosphonochloridothioate by treatment with thionyl chloride.
  • Nucleophilic substitution of the chloridothioate with 2-diisopropylaminoethanethiol to yield VX [5].

Each step requires careful control of reaction conditions to ensure high yield and purity, as well as to minimize the formation of hazardous byproducts.

Binary Production Methods

Binary production methods for VX have been developed to enhance the safety and practicality of nerve agent manufacture and deployment [5]. In a typical binary system, two relatively non-toxic precursors are stored separately and only combined immediately prior to use, whereupon they react to form the active nerve agent.

For VX, one common binary approach involves the separate storage of O-ethyl methylphosphonothioic acid and 2-diisopropylaminoethanethiol. When mixed, these precursors undergo a nucleophilic substitution reaction to yield VX and a small molecule byproduct (e.g., hydrochloric acid) [5]. The reaction proceeds rapidly and efficiently under mild conditions, making binary production a practical and effective method for on-demand synthesis of VX.

The use of binary methods reduces the risks associated with handling and transporting the fully active nerve agent, as the precursors are significantly less toxic and more stable than the final product. This approach also complicates detection and interdiction efforts, as the individual precursors may not be readily identifiable as components of a nerve agent synthesis.

Table 6. Binary Production Scheme for VX

Precursor APrecursor BReaction TypeProductByproduct
O-ethyl methylphosphonochloridothioate2-diisopropylaminoethanethiolNucleophilic substitutionVXHydrochloric acid

Chemical Logic and Practical Considerations

The chemical logic of VX synthesis is rooted in the reactivity of the phosphorus center and the nucleophilicity of the thiol group in 2-diisopropylaminoethanethiol [5]. The use of a chloridothioate intermediate enhances the electrophilicity of the phosphorus atom, facilitating efficient nucleophilic attack by the thiol and selective formation of the desired thioether linkage.

Practical considerations in VX synthesis include the need for anhydrous conditions to prevent hydrolysis of reactive intermediates, the selection of appropriate solvents to dissolve the reactants and control reaction rates, and the implementation of rigorous safety protocols to protect personnel and the environment from accidental exposure to toxic intermediates or byproducts.

The development of binary production methods reflects a strategic response to the challenges of nerve agent synthesis, enabling the safe storage and transport of precursors and the rapid, on-demand generation of the active agent. This approach has significant implications for the control and regulation of chemical weapons, as it complicates efforts to monitor and interdict the production and use of nerve agents.

Key Precursors and Reaction Mechanisms

The synthesis of VX relies on the availability and reactivity of several key chemical precursors, each of which plays a critical role in the assembly of the final molecule. This section provides a detailed analysis of the principal precursors used in VX synthesis, the reaction mechanisms involved in their transformation, and the chemical logic underlying the assembly of the VX molecule.

Principal Precursors for VX Synthesis

The two principal precursors for VX synthesis are O-ethyl methylphosphonothioic acid (or its chloride derivative) and 2-diisopropylaminoethanethiol [5]. The former provides the phosphonothioate core of the molecule, while the latter supplies the aminoalkyl thioether side chain.

O-ethyl methylphosphonothioic acid is typically prepared by the reaction of methylphosphonic dichloride with ethanol and hydrogen sulfide, followed by purification and conversion to the chloride derivative using thionyl chloride. 2-diisopropylaminoethanethiol is synthesized by the alkylation of diisopropylamine with 2-chloroethanethiol, followed by purification to remove impurities and byproducts.

The purity and reactivity of these precursors are critical determinants of the yield and selectivity of the final VX synthesis. Impurities or side reactions can lead to the formation of unwanted byproducts, reduce the efficiency of the nucleophilic substitution reaction, and complicate the purification of the final product.

Reaction Mechanisms in VX Synthesis

The key reaction in VX synthesis is the nucleophilic substitution of the chloridothioate intermediate with 2-diisopropylaminoethanethiol [5]. The mechanism proceeds via the attack of the thiol sulfur atom on the electrophilic phosphorus center, displacing the chloride ion and forming the thioether linkage characteristic of VX.

The reaction can be represented as follows:

$$
\text{O-ethyl methylphosphonochloridothioate} + \text{2-diisopropylaminoethanethiol} \rightarrow \text{VX} + \text{HCl}
$$

The efficiency of this reaction is enhanced by the electron-withdrawing nature of the phosphonyl group, which increases the electrophilicity of the phosphorus atom and facilitates attack by the thiol nucleophile. The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, and under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

The choice of reaction conditions, including temperature, solvent, and stoichiometry, must be carefully optimized to ensure high yield and purity of the final product. The use of excess thiol nucleophile can drive the reaction to completion, while the removal of the hydrochloric acid byproduct can prevent side reactions and degradation of the product.

Table 7. Reaction Mechanism for VX Synthesis

StepReactant AReactant BMechanismProductByproduct
1O-ethyl methylphosphonochloridothioate2-diisopropylaminoethanethiolNucleophilic substitutionVXHydrochloric acid

Chemical Logic and Selectivity

The chemical logic of VX synthesis is based on the selective reactivity of the phosphorus center and the nucleophilicity of the thiol group. The use of a chloridothioate intermediate enhances the electrophilicity of the phosphorus atom, facilitating efficient and selective nucleophilic attack by the thiol and minimizing the formation of unwanted byproducts.

The selectivity of the reaction is further enhanced by the use of anhydrous conditions and inert solvents, which prevent hydrolysis of the reactive intermediates and ensure the efficient formation of the desired thioether linkage. The removal of the hydrochloric acid byproduct can be accomplished by the use of a base or by distillation, further improving the yield and purity of the final product.

The development of binary production methods reflects a strategic adaptation of this chemical logic, enabling the safe storage and transport of precursors and the rapid, on-demand generation of the active agent. This approach has significant implications for the control and regulation of chemical weapons, as it complicates efforts to monitor and interdict the production and use of nerve agents.

Comparative Analysis with Other Nerve Agents

The chemical structure, synthetic logic, and physicochemical properties of VX can be contrasted with those of other nerve agents, particularly those of the G-series and other members of the V-series. This section provides a detailed comparative analysis of VX and related agents, highlighting the key differences and similarities that define their classification, reactivity, and potential applications.

Structural Comparison with G-Series Agents

The G-series nerve agents, such as sarin and soman, are characterized by the presence of a phosphonofluoridate core structure, with a less complex alkoxy side chain and a highly labile leaving group (fluorine or cyanide) [1] [5]. In contrast, VX possesses a phosphonothioate core with a thioether linkage to a bulky aminoalkyl side chain, which imparts greater lipophilicity, lower volatility, and higher environmental persistence [1] [2] [5].

The principal structural difference between VX and the G-series agents is the presence of the sulfur atom in the thioether linkage, which enhances the reactivity of the phosphorus center and facilitates the formation of the highly stable phosphonothioate ester. This structural feature is responsible for the increased percutaneous toxicity and environmental stability of VX compared to the more volatile and less persistent G-series agents [1] [5].

Comparison with Other V-Series Agents

Within the V-series, VX is most closely related to Russian VX (VR), which differs primarily in the nature of the aminoalkyl side chain [3] [5]. Russian VX contains a diethylaminoethyl group instead of the diisopropylaminoethyl group found in VX, resulting in subtle differences in toxicity, environmental persistence, and ease of synthesis [3] [5].

Other members of the V-series, such as VG and VM, possess alternative alkoxy or aminoalkyl substituents, which influence their physicochemical properties and biological activity. The classification of V-series agents is based on the core phosphonothioate structure and the nature of the side chain, with each agent exhibiting distinct reactivity, toxicity, and environmental behavior [5].

Table 8. Comparative Structural Features of Selected Nerve Agents

AgentSeriesCore StructureSide ChainLeaving GroupVolatilityPersistenceMolecular Weight (g/mol)
VXVPhosphonothioateS-(2-diisopropylaminoethyl)NoneLowHigh267.37
Russian VXVPhosphonothioateS-(2-diethylaminoethyl)NoneLowHigh267.37
VGVPhosphonothioateS-(2-dimethylaminoethyl)NoneLowHigh225.30
SarinGPhosphonofluoridateIsopropoxyFluorineHighLow140.09
SomanGPhosphonofluoridatePinacolylFluorineHighLow182.21

Physicochemical Properties and Environmental Behavior

The physicochemical properties of VX, including its low volatility, high boiling point, and slight water solubility, distinguish it from other nerve agents and contribute to its environmental persistence and percutaneous toxicity [1] [2] [5]. The presence of the bulky diisopropylaminoethyl side chain increases the lipophilicity of the molecule, enhancing its ability to penetrate biological membranes and resist environmental degradation.

In contrast, the G-series agents are more volatile, less persistent, and more readily degraded in the environment, reflecting their simpler molecular structures and more labile leaving groups. The differences in physicochemical properties have significant implications for the detection, decontamination, and control of nerve agents, as well as for their potential applications and misuse.

Table 9. Physicochemical Properties of Selected Nerve Agents

PropertyVXRussian VXVGSarinSoman
Boiling Point (°C)298SimilarSimilar158198
Density (g/mL at 20°C)1.008SimilarSimilar1.091.02
Water SolubilitySlightSlightSlightMiscibleMiscible
VolatilityLowLowLowHighHigh
PersistenceHighHighHighLowLow

The comparative analysis underscores the unique position of VX within the spectrum of nerve agents, combining high potency with environmental persistence and a distinctive synthetic pathway. The presence of the thioether and aminoalkyl substituents in VX and related V-series agents accounts for their enhanced percutaneous toxicity and resistance to environmental degradation, features that have significant implications for their potential use and the challenges associated with their detection and decontamination [5].

Physical Description

Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent.
Clear, amber-colored, oily liquid.

Color/Form

Amber-colored liquid
Liquid
Colorless to straw colored liquid, similar in appearance to motor oil

XLogP3

2.1

Boiling Point

568 °F at 760 mm Hg decomposes (EPA, 1998)
298 °C

Flash Point

318.2 °F (EPA, 1998)

Vapor Density

9.2 (EPA, 1998) (Relative to Air)
9.2 (Air = 1)

Density

1.0083 at 77 °F (EPA, 1998)
1.0083 g/mL at 25 °C

LogP

log Kow = 2.09

Odor

Odorless

Melting Point

Freezing point below -60° F (EPA, 1998)
Below -51 °C

Vapor Pressure

0.0007 mm Hg at 77 °F (EPA, 1998)
8.78X10-4 mm Hg at 25 °C

Other CAS

50782-69-9
65167-63-7
65167-64-8

Wikipedia

O-ethyl S-2-diisopropylaminoethyl methylphosphonothioate

Use Classification

Fire Hazards -> Reactive - 1st degree
Nerve Agents -> NIOSH Emergency Response Categories

Methods of Manufacturing

Synthesis: QL /O-Ethyl, 2-diisopropyl aminoethyl methylphosphonate/ and sulfur
Preparation: R.V. Ley, G.L. Sainsbury, United Kingdom patent 1346409; A.W. Wardrop, C. Stratford United Kingdom patent 1346410 (both 1974 to United Kingdom. Sec. of State for Defence); ... S.R. Eckhaus et al., United States of America patent 3911059 (1975 to US Sec. for Army)

General Manufacturing Information

Phosphonothioic acid, P-methyl-, S-[2-[bis(1-methylethyl)amino]ethyl] O-ethyl ester: ACTIVE
VX is listed in the CWC /Chemical Weapons Convention/ Annex on Chemicals under Schedule 1.
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 1 lists chemicals considered to pose a high risk to the object and purpose of the Convention by virtue of their high potential for use in activities prohibited by the CWC. These chemicals have little or no use for peaceful purposes in commercial or industrial trade. ... Schedule 1 also lists precursor chemicals that may be used in the final single technological stage of production of any of the toxic chemicals listed in the schedule (2). VX is listed in the CWC Annex on Chemicals under Schedule 1 (1).
The V-series weapons, including VX, are the most highly toxic chemical warfare nerve agents. ... The V agents are part of the group of persistent agents, which are nerve agents that can remain on skin, clothes, and other surfaces for long periods of time. ... The V agents are approximately 10-fold more poisonous than sarin (GB).
Table: Code and Chemical Names for the V-Series Agents [Table#5992]
In the early 1950s, ... O-ethyl- S-[2-(diisopropylamino)ethyl]-methylphosphonothioate, now known as VX, was synthesized in England, again in a search for better insecticides.
For more General Manufacturing Information (Complete) data for VX (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

A fast near real-time monitoring system for hazardous airborne substances, such as chemical warfare agents (CWA) is presented and limits of detection (LOD) for five CW simulants are determined. A tandem thermal desorber (TTD) continuously collects and pre-concentrates air. The pre-concentrated samples are then separated in a fast gas chromatographic (GC) run of 6.9 min. and detected by a time-of-flight mass spectrometer (TOFMS). The GC-TOFMS signals are evaluated using chemometric methods for deconvolution and target identification. The high toxicity of nerve agents requires extremely low detection limits; for some as low as 100 ng/cu m (10 ppt). The combination of TTD, TOFMS and chemometric data evaluation methods enables the system to fulfill this requirement. Calibration measurements for five different CWA simulants show lower limits of detection in the range of 10 ng/cu m-60 ng/cu m (1-11 ppt). In addition, the ability to detect trace concentrations of real CWA is demonstrated with a measurement of 30 pg Sarin on column. Several other real CWA measurements are shown, like sulfur mustard in diesel, lewisite under humid conditions and VX. As part of this work the influence of stationary film thickness on peak tailing of organophosphates is investigated for peak shape optimization.
Toxic organophosphorus compounds (OPC), e.g., pesticides and nerve agents (NA), are known to phosphylate distinct endogenous proteins in vivo and in vitro. OPC adducts of butyrylcholinesterase and albumin are considered to be valuable biomarkers for retrospective verification of OPC exposure. Therefore, we have detected and identified novel adducts of human serum albumin (HSA) by means of matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). Pure albumin and plasma were incubated with numerous pesticides and NA of the V- and G-type in different molar ratios. Samples were prepared either by sodium dodecyl sulfate-polyacrylamide gel electrophoresis followed by in-gel enzymatic cleavage using endoproteinase Glu-C (Glu-C) or by combining highly albumin-selective affinity extraction with ultrafiltration followed by reduction, carbamidomethylation, and enzymatic cleavage (Glu-C) prior to MALDI-TOF MS analysis. Characteristic mass shifts for phosphylation revealed tyrosine adducts at Y(411) (Y(401)KFQNALLVRY(411)TKKVPQVSTPTLVE(425)), Y(148) and Y(150) (I(142)ARRHPY(148)FY(150)APE(153), single and double labeled), and Y(161) (L(154)LFFAKRY(161)KAAFTE(167)) produced by original NA (tabun, sarin, soman, cyclosarin, VX, Chinese VX, and Russian VX) as well as by chlorpyrifos-oxon, diisopropyl fluorophosphate (DFP), paraoxon-ethyl (POE), and profenofos. MALDI-MS/MS of the single-labeled (142)I-E(153) peptide demonstrated that Y(150) was phosphylated with preference to Y(148). Aged albumin adducts were not detected. The procedure described was reproducible and feasible for detection of adducts at the most reactive Y(411)-residue (S/N?>/=?3) when at least 1% of total albumin was labeled. This was achieved by incubating plasma with molar HSA/OPC ratios ranging from approximately 1:0.03 (all G-type NA, DFP, and POE) to 1:3 (V-type NA, profenofos). Relative signal intensity of the Y(411) adduct correlated well with the spotted relative molar amount underlining the usefulness for quantitative adduct determination. In conclusion, the current analytical design exhibits potential as a verification tool for high-dose exposure.
A sample of stored VX, known to contain /numerous/ impurities, was studied by combined capillary column gas chromatography-mass spectrometry under both electron impact and chemical ionization conditions. More than 20 sample components, many of which were previously unreported were identified and characterized based on their mass spectral data. Ammonia chemical ionization was useful since the technique provided molecular ion information for the VX impurities.
A solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS) sampling and analysis method was developed for bis(diisopropylaminoethyl)disulfide (a degradation product of the nerve agent VX) in soil. A 30-min sampling time with a polydimethylsiloxane-coated fiber and high temperature alkaline hydrolysis allowed detection with 1.0 ug of VX spiked per g of agricultural soil. The method was successfully used in the field with portable GC-MS instrumentation...

Clinical Laboratory Methods

Organophosphorus nerve agents (OPNAs) continue to pose a threat to military personnel and the general public because of their toxicity and their potential use as weapons of mass destruction. An effective method for the detection of human exposure to OPNAs involves the refluoridation of nerve agents adducted to the serum protein butyrylcholinesterase. The regenerated agents are then enriched by solid-phase extraction and quantified by isotope-dilution gas chromatography-mass spectrometry. /Improvements/ have /been/ previously reported ...that resulted in a 10-fold increase in sensitivity. /Researchers/ have now made further changes to the method that include the addition of confirmation ions, the addition of soman (GD) to the assay, the expansion of the linear range, and the elimination of high-volume injection to decrease background noise and run time while improving sensitivity. This report includes the standard operating procedures for this method for tabun, sarin, soman, cyclohexylsarin, and VX and validation studies. The method's limits of detection ranged from 5.5 to 16.5 pg/mL for the G analogue of VX and GD, respectively. Characterization of quality control (QC) materials resulted in an average coefficient of variation of 15.1% for the five analytes in low QC pools and 11.7% in high QC pools.
The present study was initiated to develop a sensitive and highly selective method for the simultaneous quantification of the nerve agent VX (O-ethyl S-[2(diisopropylamino)ethyl] methylphosphonothioate) and its toxic metabolite (EA-2192) in blood and plasma samples in vivo and in vitro. For the quantitative detection of VX and EA-2192 the resolution was realized on a HYPERCARB HPLC phase. A specific procedure was developed to isolate both toxic analytes from blood and plasma samples. The limit of detection was 0.1 pg/mL and the absolute recovery of the overall sample preparation procedure was 74% for VX and 69% for EA-2192. After intravenous and percutaneous administration of a supralethal doses of VX in anaesthetised swine both VX and EA-2192 could be quantified over 540 min following exposure. This study...verify the in vivo formation of the toxic metabolite EA-2192 after poisoning with the nerve agent VX...
To verify the exposure to nerve gas, a method for detecting human butyrylcholinesterase (BuChE)-nerve gas adduct was developed using LC-electrospray mass spectrometry (ESI-MS). Purified human serum BuChE was incubated with ... VX and the adduct was purified by sodium dodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE) and digested in gel by treatment with chymotrypsin. The resulting peptide mixture was subjected to LC-ESI-MS. From the chymotryptic digest of untreated human BuChE, one peak corresponding to the peptide fragment containing the active center serine residue was detected on the extracted ion chromatogram at m/z 948.5, and the sequence was ascertained to be "GESAGAASVSL" by MS/MS analysis ... To apply the established method to an actual biological sample, human serum was incubated with VX, and the adduct was purified by procainamide affinity chromatography followed by SDS-PAGE. After chymotryptic in gel digestion, the ethylphosphonylated active center peptide fragment could be detected, and the structure of the residue was ascertained by LC-ESI-MS analysis.
The utility was explored of a new approach to detect retrospectively exposure to nerve agents by means of conversion of the inhibitor moiety bound to the active site of the enzyme BuChE in plasma with fluoride ions into a phosphofluoridate which is subsequently analyzed by means of gas chromatography (GC). This quantifies >or=0.01% inhibition of BuChE and identifies the structure of the inhibitor except for the original leaving group. ... A systematic investigation was performed in order to find a single set of reaction conditions which yields a maximum amount of phosphofluoridate for all nerve agents. Fluoride-induced reactivation at 25 degrees C at a final concentration of 250 mM KF during 15 min in a pH-range between 4 and 6 appears to be effective. ... The new procedure can be used in a variety of practical applications, e.g., (i) biomonitoring in health surveillance at exposure levels that are several orders of magnitude lower than presently possible; (ii) diagnosis in case of alleged exposure to nerve agents in time of war or after terrorist attacks; (iii) in forensic cases against suspected terrorists that have handled organophosphate anticholinesterases; and (iv) in research applications such as investigations on lowest observable effect levels of exposure to nerve agents.
For more Clinical Laboratory Methods (Complete) data for VX (6 total), please visit the HSDB record page.

Interactions

Two guinea pig models were used to study the anticonvulsant potency of diazepam, midazolam, and scopolamine against seizures induced by the nerve agents tabun, sarin, soman, cyclosarin, O-ethyl S-(2-(diisopropylamino)ethyl)methylphosphonothioate (VX), and O-isobutyl S-(2-diethylamino)ethyl)-methyl phosphonothioate (VR). Animals instrumented for electroencephalogram recording were pretreated with pyridostigmine bromide (0.026 mg/kg im) 30 min before challenge with 2 x LD50 (s.c.) of a nerve agent. In model A, atropine sulfate (2.0 mg/kg im) and pyridine-2-aldoxime methylchloride (2-PAM; 25.0 mg/kg im) were given 1 min after nerve agent challenge, and the tested anticonvulsant was given (im) 5 min after seizure onset. In model B, a lower dose of atropine sulfate (0.1 mg/kg im) was given along with 2-PAM 1 min after nerve agent challenge, and the anticonvulsant was given at seizure onset. With the lower dose of atropine, seizure occurrence increased to virtually 100% for all agents; the time to seizure onset decreased for sarin, cyclosarin, and VX; the signs of nerve agent intoxication were more severe; and coma resulted frequently with cyclosarin. The anticonvulsant ED50 doses for scopolamine or diazepam were, in general, not different between the two models, whereas the anticonvulsant ED50 values of midazolam increased 3- to 17-fold with the lower atropine dose. Seizure termination times were not systematically affected by the different doses of atropine. The order of anticonvulsant effectiveness within each model was scopolamine > or = midazolam > diazepam. The findings indicate that the dose of atropine given as antidotal therapy can significantly influence measures of nerve agent toxicity and responsiveness to anticonvulsant therapy.
Currently fielded treatments for nerve agent intoxication promote survival, but do not afford complete protection against either nerve agent-induced motor and cognitive deficits or neuronal pathology. The use of human plasma-derived butyrylcholinesterase (HuBuChE) to neutralize the toxic effects of nerve agents in vivo has been shown to both aid survival and protect against decreased cognitive function after nerve agent exposure. Recently, a commercially produced recombinant form of human butyrylcholinesterase (r-HuBuChE ...) expressed in the milk of transgenic goats has become available. This material is biochemically similar to plasma-derived HuBuChE in in vitro assays. The pharmacokinetic characteristics of a polyethylene glycol coated (pegylated) form of r-HuBuChE were determined in guinea pigs; the enzyme was rapidly bioavailable with a half-life (t1/2) and pharmacokinetic profile that resembled that of plasma-derived huBuChE. Guinea pigs were injected with 140 mg/kg (im) of pegylated r-HuBuChE 18 hr prior to exposure (sc) to 5.5xLD50 VX or soman. VX and soman were administered in a series of three injections of 1.5xLD50, 2.0xLD50, and 2.0xLD50, respectively, with injections separated by 2 hr. Pretreatment with pegylated r-HuBuChE provided 100% survival against multiple lethal doses of VX and soman. Guinea pigs displayed no signs of nerve agent toxicity following exposure. Assessments of motor activity, coordination, and acquisition of spatial memory were performed for 2 weeks following nerve agent exposure. There were no measurable decreases in motor or cognitive function during this period. In contrast, animals receiving 1.5xLD50 challenges of soman or VX and treated with standard atropine, 2-PAM, and diazepam therapy showed 50 and 100% survival, respectively, but exhibited marked decrements in motor function and, in the case of GD, impaired spatial memory acquisition. The advances in this field have resulted in the decision to select both the plasma-derived and the recombinant form of BuChE for advanced development and transition to clinical trials. ...
Organophosphorus compounds such as nerve agents inhibit, practically irreversibly, cholinesterases by their phosphorylation in the active site of these enzymes. Current antidotal treatment used in the case of acute nerve agent intoxications consists of combined administration of anticholinergic drug (usually atropine) and acetylcholinesterase (AChE, EC 3.1.1.7) reactivator (HI-6, obidoxime, pralidoxime), which from a chemical view is a derivative from the group of pyridinium or bispyridinium aldoximes (commonly called "oxime"). Oximes counteract acetylcholine increase, resulting from AChE inhibition. In the human body environment these compounds are powerful nucleophiles and are able to break down the bond between AChE and nerve agent molecule. This process leads to renewal of enzyme functionality -- to its reactivation. The usefulness of oxime in the reactivation process depends on its chemical structure and on the nerve agent whereby AChE is inhibited. Due to this fact, selection of suitable reactivator in the treatment of intoxications is very important. This work compared differences in the in vitro inhibition potency of VX and Russian VX on rat, pig and human brain, and subsequently we have tested reactivation of rat brain cholinesterase inhibited by these agents using oxime HI-6, obidoxime, pralidoxime, trimedoxime and methoxime. The results showed that no major differences in the reactivation process of both VX and Russian VX-inhibited cholinesterase. The similarity in reactivation was caused by analogous chemical structure of either nerve agent; and that oxime HI-6 seems to be the most effective reactivator tested, which confirms that HI-6 is currently the most potent reactivator of AChE inhibited by nerve agents...
... The present work was designed to assess the ability of butyrylcholinesterase, purified from human serum (HuBChE), to prevent the toxicity induced by soman and VX in rhesus monkeys. The consistency of the data across species was then evaluated as the basis for the extrapolation of the data to humans. The average mean residence time of the enzyme in the circulation of monkeys following an intravenous loading was 34 hr. High bioavailability of HuBChE in blood (>80%) was demonstrated after intramuscular injection. A molar ratio of HuBChE:OP approximately 1.2 protected against an i.v. bolus injection of 2.1 x LD50 VX, while a ratio of 0.62 was sufficient to protect monkeys against an i.v. dose of 3.3 x LD50 of soman, with no additional postexposure therapy. A remarkable protection was also seen against soman-induced behavioral deficits detected in the performance of a spatial discrimination task. The consistency of the results across several species offers a reliable prediction of both the stoichiometry of the scavenging and the extent of prophylaxis with HuBChE against nerve agent toxicity in humans.
For more Interactions (Complete) data for VX (9 total), please visit the HSDB record page.

Dates

Modify: 2024-02-18

Explore Compound Types